molecular formula C18H17ClN2O3 B2968150 7-chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 343375-47-3

7-chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2968150
CAS No.: 343375-47-3
M. Wt: 344.8
InChI Key: JWKWVFUIFNHRJG-UHFFFAOYSA-N
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Description

7-Chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a heterocyclic compound featuring a fused chromeno-pyridine core. The structure includes a 5-oxo chromeno[2,3-b]pyridine scaffold with a chlorine substituent at position 7, a methyl group at position 2, and a diethylcarboxamide moiety at position 2. Its synthesis typically involves multi-step reactions, including cyclocondensation, halogenation, and carboxamide formation, as inferred from analogous protocols in the literature .

Properties

IUPAC Name

7-chloro-N,N-diethyl-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-4-21(5-2)18(23)12-9-14-16(22)13-8-11(19)6-7-15(13)24-17(14)20-10(12)3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKWVFUIFNHRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(N=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic compound belonging to the chromeno-pyridine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H17ClN2O3
  • Molecular Weight : 344.79 g/mol
  • CAS Number : 343375-47-3

Antimicrobial Activity

Research indicates that chromeno-pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structural motifs demonstrated activity against various bacterial strains. The presence of the chromeno structure is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and cell death .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, derivatives of chromeno-pyridines have been tested against human neuroblastoma cells, showing promising results in inhibiting cell proliferation and inducing apoptosis through various biochemical pathways .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cellular processes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial for neurotransmitter regulation.
  • Receptor Modulation : These compounds can interact with specific receptors in the body, potentially modulating their activity and influencing various physiological responses .
  • Oxidative Stress Reduction : Some studies suggest that chromeno-pyridines can enhance antioxidant defenses, thereby reducing oxidative stress in cells, which is a contributing factor in many diseases, including cancer and neurodegenerative disorders .

Study on Anticancer Properties

A notable study investigated the anticancer properties of a series of chromeno-pyridine derivatives, including this compound. The findings revealed that this compound exhibited selective cytotoxicity against human cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapeutics. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of chromeno-pyridine derivatives against multi-drug resistant bacterial strains. The results indicated that compounds like this compound demonstrated effective inhibition of bacterial growth at low concentrations, suggesting potential for therapeutic applications in treating resistant infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacterial strains
CytotoxicInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits MAO and AChE
AntioxidantReduces oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno[2,3-b]pyridine derivatives exhibit structural diversity based on substituent patterns, which critically influence their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Functional Group Variations

N,N-Diethyl-7-Fluoro-2-Methyl-5-Oxo-5H-Chromeno[2,3-b]Pyridine-3-Carboxamide Key Differences: Fluorine replaces chlorine at position 6. Impact: The electron-withdrawing fluorine may enhance metabolic stability compared to chlorine, though it reduces lipophilicity. This substitution is common in drug design to modulate bioavailability . Molecular Formula: C₁₉H₂₀FN₂O₃ .

2,7-Dimethyl-5-Oxo-5H-Chromeno[2,3-b]Pyridine-3-Carboxylic Acid Key Differences: Carboxylic acid replaces the carboxamide group; methyl groups at positions 2 and 7. Impact: The carboxylic acid enhances solubility in polar solvents but reduces cell permeability. Methyl groups at C2 and C7 may sterically hinder interactions with target proteins . Molecular Formula: C₁₅H₁₁NO₄ .

2-Amino-7-Bromo-5-Oxo-5H-Chromeno[2,3-b]Pyridine-3-Carboxylate Key Differences: Bromine at position 7 and an amino group at position 2. Impact: Bromine’s larger atomic radius may alter binding affinity in halogen-bonding interactions. Molecular Formula: C₁₄H₁₀BrN₂O₄ .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
7-Chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide 7-Cl, 2-Me, 3-(N,N-diethyl) C₁₉H₂₀ClN₂O₃ 367.83 g/mol Chloro for halogen bonding
N,N-Diethyl-7-fluoro analog 7-F, 2-Me, 3-(N,N-diethyl) C₁₉H₂₀FN₂O₃ 351.38 g/mol Enhanced metabolic stability
2,7-Dimethyl-3-carboxylic acid 2-Me, 7-Me, 3-COOH C₁₅H₁₁NO₄ 269.25 g/mol High aqueous solubility
2-Amino-7-bromo-3-carboxylate 2-NH₂, 7-Br, 3-COOEt C₁₄H₁₀BrN₂O₄ 357.15 g/mol Bromine for X-ray crystallography

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 7-chloro-N,N-diethyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide, and what intermediates are critical?

  • Methodology : The compound can be synthesized via multi-step heterocyclic annulation. For example, describes the synthesis of structurally similar chromeno[2,3-b]pyridines using substituted pyridines and chromene precursors. Key intermediates include halogenated pyridine derivatives (e.g., 7-chloro substituents introduced via POCl₃ treatment of hydroxyl precursors) and diethylcarbamoyl groups added via nucleophilic substitution or coupling reactions . highlights the use of phosphorus oxychloride for chlorination and amine condensation for functionalization, which could be adapted for this compound .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what spectral markers are diagnostic?

  • Methodology :

  • 1H/13C NMR : Aromatic protons in the chromene and pyridine rings appear as distinct downfield signals (δ 7.0–8.5 ppm). The diethyl groups show characteristic triplet (δ 1.2–1.5 ppm) and quartet (δ 3.4–3.6 ppm) patterns. Carbonyl carbons (amide, lactone) resonate at δ 160–180 ppm .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., C₂₀H₂₂ClN₂O₃ requires m/z 385.1315).
  • IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups are critical .

Q. How is single-crystal X-ray diffraction utilized to resolve the compound’s three-dimensional structure?

  • Methodology : Crystallization in polar aprotic solvents (e.g., DMSO/EtOH) followed by data collection using Bruker APEX2 or similar diffractometers. SHELXL ( ) refines the structure, with ORTEP-3 ( ) visualizing hydrogen bonding and π-stacking interactions. Key metrics include bond angles around the chromene-pyridine fusion and dihedral angles of the carboxamide group .

Advanced Research Questions

Q. How can contradictions in substituent reactivity during synthesis be resolved (e.g., competing chlorination or amide hydrolysis)?

  • Methodology :

  • Competing Chlorination : Use controlled stoichiometry of POCl₃ and low temperatures to prioritize chlorination at the 7-position over other sites ( ).
  • Amide Stability : Avoid aqueous acidic conditions post-synthesis; employ anhydrous coupling agents (e.g., HATU) for carboxamide formation .
  • Monitoring : Real-time TLC or in-situ FTIR tracks reaction progression to optimize yields .

Q. What strategies are used to analyze hydrogen-bonding networks in the crystal lattice, and how do they influence physicochemical properties?

  • Methodology : Graph set analysis ( ) categorizes H-bond motifs (e.g., R₂²(8) for dimeric amide interactions). Hydrogen bonds between the carboxamide NH and pyridone oxygen stabilize the lattice, while weak C–H···O interactions enhance packing efficiency. These networks correlate with solubility and thermal stability, as measured by DSC/TGA .

Q. How can computational methods and annulation reaction mechanisms inform the optimization of synthetic routes?

  • Methodology :

  • DFT Calculations : Predict regioselectivity in chromene-pyridine fusion using Gaussian09 at the B3LYP/6-31G* level. Transition-state modeling identifies steric hindrance from the 2-methyl group .
  • Mechanistic Insights : proposes a DABCO-catalyzed [3+3] annulation mechanism. Applying this to the target compound, nitrochromenes and allenoates could be explored as precursors, with mass spectrometry (ESI-MS) tracking intermediate formation .

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